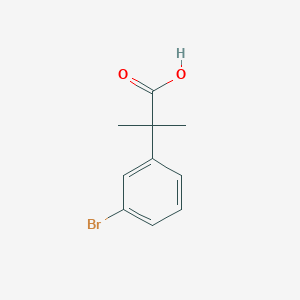

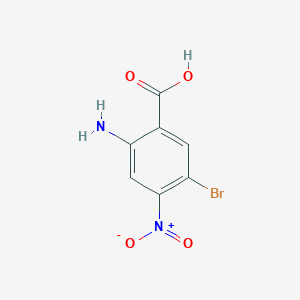

2-Amino-5-bromo-4-nitro-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves diazotization and coupling reactions. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid is achieved by diazotization of anthranilic acid followed by coupling with 2-amino-4,6-dimethylpyrimidine . Similarly, the synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid involves diazotization by 2-amino-5-bromo thiazole and subsequent mixation with an alkaline alcohol solution of 3-dimethyl amino benzoic acid . These methods suggest that the synthesis of 2-amino-5-bromo-4-nitro-benzoic acid could potentially involve similar diazotization steps followed by appropriate coupling reactions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the structure of the azo compound derived from 2-amino-4,6-dimethylpyrimidine is confirmed by 1H NMR, FT-IR, mass, and UV-visible spectra . The cadmium (II) complex derived from an azo ligand is characterized by 1H-NMR, mass spectral, FT-IR spectra, UV-Vis, and other techniques, indicating an octahedral geometry . These findings suggest that similar analytical techniques could be employed to determine the molecular structure of 2-amino-5-bromo-4-nitro-benzoic acid.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of 2-amino-5-bromo-4-nitro-benzoic acid. However, the synthesis of 2-aminobenzoxazole derivatives indicates that the reactivity of the amino group and the substituents on the benzene ring can lead to the formation of various derivatives . This implies that 2-amino-5-bromo-4-nitro-benzoic acid could also undergo reactions typical of aromatic amines, such as acylation, alkylation, and further substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the studies are inferred from various analytical techniques. For instance, the electrical conductivity, magnetic susceptibility, TGA, XRD data, and SEM spectra are used to support the structures of azo ligands and their metal complexes . The IR spectra of 2-aminobenzoxazole derivatives provide information on the existence of compounds in different forms in solution and solid-state . These techniques could be applied to 2-amino-5-bromo-4-nitro-benzoic acid to determine its physical and chemical properties, such as solubility, stability, and reactivity.

Scientific Research Applications

Applications in Chemical Synthesis and Analysis

Synthesis of Photoaffinity Labeling Agents : 2-Amino-5-bromo-4-nitro-benzoic acid derivatives have been utilized in the synthesis of photoaffinity labeling agents. These agents are crucial in studying biological processes, as they can be used to label specific proteins or molecules within cells. For instance, a study reported the synthesis of a photoaffinity analog of a chloride channel blocker using a derivative of 2-amino-5-bromo-4-nitro-benzoic acid. The synthesis involved multiple steps, including the use of sodium borotritide-cobalt chloride, indicating the compound's relevance in creating complex biochemical tools (Branchini et al., 1992).

Chromogenic Substrates for Enzyme Activity Determination : Derivatives of 2-Amino-5-bromo-4-nitro-benzoic acid have been synthesized to act as chromogenic substrates. These substrates help in the spectrophotometric determination of enzyme activities, such as aliphatic penicillin acylase activity. The enzymatic hydrolysis of these substrates releases a chromophore that can be detected, showcasing the compound's role in enzymology and biochemistry (Arroyo et al., 2002).

Crystallographic Studies and Molecular Structure Analysis : 2-Amino-5-bromo-4-nitro-benzoic acid derivatives have been studied for their crystal structures using X-ray powder diffraction. These studies reveal details about the molecular geometry, intermolecular interactions, and electronic structures of such compounds. This information is crucial in understanding the chemical behavior and potential applications of these compounds in various fields like material science and molecular engineering (Pramanik et al., 2019).

Applications in Biological and Medicinal Research

Biological Activity Studies : Studies on the biological activity of 2-Amino-5-bromo-4-nitro-benzoic acid derivatives have shown their potential in various biological applications. For example, a study focused on the synthesis and biological activity of a cadmium (II) complex derived from a 2-Amino-5-bromo-4-nitro-benzoic acid derivative, indicating its application in antimicrobial and antifungal activities (Jaber et al., 2021).

properties

IUPAC Name |

2-amino-5-bromo-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJSDVMUPOFTCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294979 |

Source

|

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-4-nitro-benzoic acid | |

CAS RN |

89642-24-0 |

Source

|

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.